Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Historical Context and Emergence in Medicinal Chemistry
The exploration of azabicyclic compounds in drug discovery gained momentum in the early 21st century, driven by the need for three-dimensional scaffolds to address flatland molecular limitations. The 3-azabicyclo[3.3.1]nonane framework, in particular, emerged as a privileged structure due to its ability to mimic natural product geometries while offering synthetic tractability. This compound was first cataloged in 2014 as part of efforts to expand accessible heterobicyclic building blocks for high-throughput screening. Its design likely originated from earlier work on 3,7-diazabicyclo[3.3.1]nonanes, which demonstrated subtype-selective binding to α4β2 nicotinic acetylcholine receptors. The tert-butyl carbamate group, a common pharmacophore in protease inhibitors, was strategically incorporated to enhance metabolic stability and passive membrane permeability.
The compound’s emergence coincided with renewed interest in conformationally restricted amines for central nervous system (CNS) targets. Unlike flexible acyclic analogs, the bicyclo[3.3.1]nonane core enforces a chair-boat conformation that minimizes off-target interactions while maximizing ligand efficiency. Early synthetic routes leveraged intramolecular cyclizations of advanced intermediates, though scalability remained challenging until the adoption of transition-metal-catalyzed methods.
Structural Uniqueness and Scaffold Versatility in Drug Design
The molecular architecture of this compound (C₁₄H₂₂N₂O₄, MW 282.34) features three critical elements:
- Bicyclo[3.3.1]Nonane Core : The fusion of a six-membered chair and a four-membered boat conformation creates a bowl-shaped topology with axial and equatorial substituent orientations. This geometry permits simultaneous engagement with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites.
- Tert-Butyl Carbamate : Positioned at the 3-nitrogen, this moiety serves dual roles as a steric shield against enzymatic degradation and a chiral directing group for asymmetric syntheses.
- Carbamoyl-Oxetane Hybrid : The 1-carbamoyl-9-oxo substitution pattern introduces a polarized carbonyl group capable of dipole-dipole interactions, while the oxetane-like oxygen enhances solubility.
Structural versatility is evident in the scaffold’s capacity for late-stage functionalization. The tert-butyl group can be hydrolyzed to expose a primary amine for cross-coupling reactions, while the carbamoyl nitrogen serves as an anchor point for Suzuki-Miyaura arylations. Computational studies suggest that the scaffold’s rigidity reduces entropic penalties upon binding, with molecular dynamics simulations predicting picomolar affinities for kinases and GPCRs when appropriately derivatized.
Conformational analysis reveals that the 3-azabicyclo[3.3.1]nonane core preferentially adopts a chair-boat (CB) conformation in solution, with the tert-butyl group occupying an axial position to minimize 1,3-diaxial strain. This preference persists in crystalline states, as evidenced by X-ray diffraction studies of analogous compounds. The carbamoyl substituent at C1 adopts an equatorial orientation, positioning its carbonyl oxygen for hydrogen bonding with target proteins.
Key Knowledge Gaps in Current Literature
Despite progress in synthesizing and characterizing this compound, significant gaps hinder its translational application:
- Stereoelectronic Tunability : While the scaffold’s core conformation is well-studied, the electronic effects of substituents on nitrogen lone pair orientation remain poorly characterized. Quantum mechanical calculations are needed to map how electron-withdrawing/donating groups modulate charge distribution and target affinity.
- Biological Target Spectrum : Existing data focus primarily on nAChR binding, but the scaffold’s potential in kinase inhibition (e.g., CDK, BTK families) or epigenetic modulation (HDAC, BET bromodomains) is unexplored. High-content screening across target classes could reveal unexpected polypharmacology.
- Synthetic Scalability : Current routes rely on low-yielding intramolecular cyclizations (≤40% in model systems). Transition-metal-catalyzed C–H activation or photoredox strategies might improve efficiency but require proof-of-concept studies.
- Metabolic Fate : No published data exist on hepatic clearance pathways or cytochrome P450 interactions. Isotopic labeling studies could identify major metabolites and guide structural refinements for in vivo stability.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-7-9-5-4-6-14(8-16,10(9)17)11(15)18/h9H,4-8H2,1-3H3,(H2,15,18) |
InChI Key |
MAIKZNSULRCWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)(C2=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the following key steps:
- Construction of the 3-azabicyclo[3.3.1]nonane core bearing a ketone functionality at the 9-position.
- Introduction of the tert-butyl ester protecting group on the carboxylate at the 3-position.
- Installation of the carbamoyl group at the 1-position.
The bicyclic ketone intermediate, 3-azabicyclo[3.3.1]nonan-9-one, serves as the pivotal precursor for subsequent functionalization.
Preparation of the Bicyclic Ketone Core
One common method to prepare the bicyclic ketone involves condensation reactions between cyclohexanone derivatives and aldehydes or ammonium acetate under controlled conditions to yield 3-azabicyclo[3.3.1]nonan-9-ones. For example, a Mannich-type reaction using cyclohexanone, aryl aldehydes, and ammonium acetate in optimized mole ratios (1:2:1.5) at 30–35 °C has been reported to yield bicyclic ketones efficiently while minimizing side products such as chalcones.
Microwave-assisted syntheses have also been employed to accelerate these reactions, providing yields in the range of 65–68% after work-up and purification.
Installation of the tert-Butyl Ester Group
The tert-butyl ester moiety is typically introduced by reacting the bicyclic ketone intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylamine in an aprotic solvent like dichloromethane (DCM). The reaction is performed at room temperature for about 1 hour, followed by aqueous quenching and organic extraction.
The crude product is purified by flash chromatography using a cyclohexane/ethyl acetate mixture (8:2) to afford tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate as a pale yellow solid with yields around 50%.
Carbamoylation at the 1-Position
The carbamoyl group (–CONH2) at the 1-position can be introduced by acylation of the corresponding amine precursor. This step often follows a dealkylation of benzylamine derivatives using ammonium formate, which generates the free amine intermediate. Subsequent acylation with appropriate carbamoylating agents under mild conditions yields the target carbamoyl-substituted bicyclic compound.
Detailed Reaction Conditions and Yields
Summary of Key Research Findings
- The bicyclic ketone precursor is efficiently synthesized via condensation reactions involving cyclohexanone derivatives and aldehydes with ammonium acetate, with microwave irradiation enhancing yields and reducing reaction times.
- The tert-butyl ester group is introduced by Boc protection using di-tert-butyl dicarbonate and diisopropylamine in DCM at room temperature, yielding the tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate intermediate in about 50% yield.
- Carbamoylation at the 1-position is achieved through dealkylation of benzylamines followed by acylation, though detailed optimized conditions for this step require further literature-specific elaboration.
- Conformational preferences of the bicyclic scaffold play a significant role in the synthetic strategy, affecting regio- and stereoselectivity.
Chemical Reactions Analysis
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium hydroxide or ammonia .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Functional Group Variations
Tert-butyl 9-Oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3)
- Molecular Formula: C₁₃H₂₁NO₃ (MW: 239.3 g/mol) .
- Key Differences : Lacks the 1-carbamoyl group, resulting in reduced polarity and hydrogen-bonding capacity.
- Impact: The absence of the carbamoyl group may decrease binding affinity to targets requiring hydrogen-bond donors.
Tert-butyl 7-Oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 909135-31-5)
- Molecular Formula: C₁₃H₂₁NO₃ (MW: 239.3 g/mol) .
- Key Differences : Ketone group at position 7 instead of 8.
- Impact : Altered stereoelectronic effects due to ketone repositioning may influence conformational stability and interaction with enzymes or receptors.
Substituted Derivatives with Aromatic Groups
Tert-butyl 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-70-7)
- Molecular Formula : C₁₉H₂₆N₂O₃ (MW: 330.4 g/mol) .
- Key Differences : Incorporates a benzyl group at position 7 and an additional nitrogen (diazabicyclo structure).
- The diaza modification increases basicity.
Tert-butyl 9-Benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 926659-00-9)
Amino-Substituted Analogs
Tert-butyl endo-3-Amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1887167-87-4)
Biological Activity
Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological activities, supported by relevant data tables and case studies.
Structural Characteristics
The compound is characterized by the bicyclic structure known as bicyclo[3.3.1]nonane, which is known for its unique conformational properties and biological relevance. The molecular formula is , with a molecular weight of approximately 282.34 g/mol. The IUPAC name reflects its complex structure, which includes a tert-butyl group and a carbamoyl moiety.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 282.34 g/mol
- SMILES Notation : O=C(N1CC(C2=O)(C(N)=O)CCCC2C1)OC(C)(C)C
Synthesis
The synthesis of this compound involves several synthetic routes that capitalize on the unique bicyclic framework. Various methods have been explored in literature, emphasizing the importance of this compound in creating derivatives with enhanced biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, making it a candidate for drug development. Research indicates that derivatives of bicyclo[3.3.1]nonanes exhibit a range of pharmacological effects:
- Anticancer Activity : Compounds with similar bicyclic structures have been shown to possess significant anticancer properties, targeting various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that these compounds may exhibit antimicrobial effects, making them potential candidates for treating infections.
- Neuroprotective Effects : The structural similarity to neurotransmitters suggests potential neuroprotective roles.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
